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Ethyl 2,2-difluoro-3-oxopropanoate

Catalog No.
S13984870
CAS No.
M.F
C5H6F2O3
M. Wt
152.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,2-difluoro-3-oxopropanoate

Product Name

Ethyl 2,2-difluoro-3-oxopropanoate

IUPAC Name

ethyl 2,2-difluoro-3-oxopropanoate

Molecular Formula

C5H6F2O3

Molecular Weight

152.10 g/mol

InChI

InChI=1S/C5H6F2O3/c1-2-10-4(9)5(6,7)3-8/h3H,2H2,1H3

InChI Key

NSMVUBHLNZQHGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=O)(F)F

Ethyl 2,2-difluoro-3-oxopropanoate is a fluorinated compound that belongs to the class of α,α-difluoro-β-keto esters. This compound features two fluorine atoms attached to the carbon adjacent to a carbonyl group, which significantly influences its chemical properties and reactivity. The structure can be represented as follows:

C5H6F2O3\text{C}_5\text{H}_6\text{F}_2\text{O}_3

The presence of fluorine atoms enhances the electrophilicity of the carbonyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Due to its unique structure. One notable reaction is the decarboxylative aldol reaction, where it acts as a precursor for difluoroenolate formation. This reaction allows for the coupling with carbonyl compounds, leading to the generation of complex molecules under mild conditions. The mechanism typically involves the generation of an enolate through decarboxylation, followed by nucleophilic addition to an aldehyde or ketone .

Additionally, it can undergo electrophilic fluorination reactions, where it reacts with reagents such as fluoroiodane to yield monofluorinated products .

Research indicates that ethyl 2,2-difluoro-3-oxopropanoate exhibits significant biological activity. It has been studied for its potential anti-cancer properties, particularly in inhibiting the proliferation and migration of non-small cell lung cancer cells. The underlying mechanisms involve modulation of key signaling pathways such as the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway . This suggests that compounds with similar structures could have therapeutic applications in oncology.

The synthesis of ethyl 2,2-difluoro-3-oxopropanoate can be achieved through various methods:

  • Fluorination Reactions: A common method involves using diethylaminosulfur trifluoride as a fluorinating agent. This reaction is performed under controlled conditions to ensure selective introduction of fluorine atoms at the desired positions.
  • Decarboxylative Aldol Reaction: This method utilizes α,α-difluoro-β-ketocarboxylate salts as precursors, allowing for the formation of difluoroenolates that can react with carbonyl compounds .
  • Electrophilic Fluorination: Utilizing reagents like fluoroiodane can lead to the formation of various fluorinated derivatives from ethyl 2,2-difluoro-3-oxopropanoate .

Ethyl 2,2-difluoro-3-oxopropanoate finds diverse applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a potential lead compound for developing anti-cancer drugs.
  • Organic Synthesis: It acts as an important intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties may be exploited in developing new materials with specific functionalities.

Studies on ethyl 2,2-difluoro-3-oxopropanoate have highlighted its interactions with various biological targets. Research has demonstrated that this compound can inhibit key signaling pathways involved in cancer cell proliferation and survival. The interaction with proteins involved in these pathways suggests potential roles in drug development aimed at modulating these interactions for therapeutic purposes .

Several compounds share structural similarities with ethyl 2,2-difluoro-3-oxopropanoate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl 3-(dimethylamino)-2,2-difluoro-3-oxopropanoateDifluorinated β-keto esterContains a dimethylamino group enhancing nucleophilicity
Ethyl 3-Amino-2,2-difluoropropanoate HydrochlorideAmino-substituted difluorinated esterExhibits enzyme inhibition properties
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateMonofluorinated derivativeShows different reactivity patterns compared to difluorinated counterparts

Uniqueness: Ethyl 2,2-difluoro-3-oxopropanoate is distinguished by its dual fluorination at the alpha position relative to the carbonyl group, which enhances its electrophilicity and reactivity compared to similar compounds.

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Exact Mass

152.02850037 g/mol

Monoisotopic Mass

152.02850037 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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